2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c1-2-28-18-9-3-15(4-10-18)13-21(27)23-17-7-5-16(6-8-17)19-11-12-20-24-22-14-26(20)25-19/h3-12,14H,2,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZAHIVONJACKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazolo-pyridazine core, followed by the introduction of the ethoxyphenyl and acetamide groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- The compound has shown promising results in inhibiting cancer cell proliferation. It targets key kinases involved in tumor growth, including BRAF(V600E) and EGFR.
- Case Study : A recent study demonstrated that derivatives of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong anticancer potential.
-
Antimicrobial Properties :
- Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus ranged from 20 to 40 µM, showcasing its effectiveness as an antimicrobial agent.
-
Enzyme Inhibition :
- The compound acts as an inhibitor of P300/CBP-associated factor (PCAF), which plays a crucial role in gene expression regulation.
- Mechanism of Action : By binding to PCAF's active site, it alters histone acetylation patterns, leading to changes in chromatin structure and gene transcription.
Biological Research
-
Biochemical Pathways :
- The inhibition of PCAF affects various pathways related to gene expression, making it a valuable tool for studying epigenetic regulation.
- Research Findings : Studies have shown that modulation of PCAF activity can lead to significant alterations in cellular responses to stimuli.
-
Therapeutic Potential :
- The compound is being explored for its potential therapeutic effects in treating infectious diseases and inflammatory conditions.
- Preclinical Studies : Investigations into its anti-inflammatory properties have yielded positive results, suggesting its utility in developing new anti-inflammatory drugs.
Material Science Applications
-
Organic Light-Emitting Diodes (OLEDs) :
- The unique electronic properties of the compound make it suitable for use in OLED technology.
- Performance Metrics : Initial tests indicate that compounds with similar structures can enhance light-emission efficiency and stability in OLED applications.
-
Photovoltaic Cells :
- Its application extends to the development of advanced materials for photovoltaic cells, potentially improving energy conversion efficiencies.
- Material Properties : The incorporation of triazolo-pyridazine derivatives has been linked to enhanced charge transport properties.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Triazolo-Pyridazine Core
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (C1632)
- Key Features : Methyl groups on both the triazolo ring (3-position) and acetamide nitrogen.
- Pharmacological Role : Used in studies targeting Lin28, a RNA-binding protein implicated in cancer and metabolism .
- The methyl substituents may favor hydrophobic interactions but limit solubility.
2-[[3-(4-Methoxyphenyl)-1,2,4-Triazolo[4,3-b]Pyridazin-6-yl]Oxy]Ethanamine ()
- Key Features : Methoxyphenyl substituent on the triazolo ring and an ethanamine-oxy chain.
- Safety Profile : Classified as acutely toxic and a skin/eye irritant due to reactive amine groups .
- Comparison : The methoxy group (shorter chain vs. ethoxy) may reduce lipophilicity but enhance electron-donating effects. The ethanamine-oxy chain introduces basicity, which could influence bioavailability.
N-{3-[3-(Pyridin-3-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Phenyl}-2-(Thiazine-2-yl)Acetamide ()
- Key Features : Pyridinyl and thiazine heterocycles.
- Molecular Weight : 412.48 g/mol, significantly higher than the target compound (exact weight unavailable).
- Comparison : The pyridinyl group may enhance π-π stacking with target proteins, while the thiazine moiety introduces sulfur-based interactions. This compound’s higher molecular weight could impact pharmacokinetics .
Acetamide Moieties and Their Impact
- Target vs. C1632 : The ethoxyphenyl group in the target compound may improve binding to polar-active sites compared to C1632’s methyl groups.
- Target vs.
Research Findings and Implications
- Pharmacological Potential: Compounds like C1632 show promise in RNA modulation (e.g., Lin28 inhibition), suggesting the target compound may share similar mechanisms .
- Structural Optimization : Ethoxy and methoxy substituents balance lipophilicity and electronic effects, while heterocycles (e.g., thiazine in ) introduce diverse interaction modes .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
2-(4-ethoxyphenyl)-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 367.4 g/mol. The compound features a triazolo-pyridazine moiety linked to an ethoxyphenyl acetamide group.
| Property | Value |
|---|---|
| Molecular Formula | C18H21N7O2 |
| Molecular Weight | 367.4 g/mol |
| LogP | 5.6533 |
| Polar Surface Area | 59.782 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant antimicrobial properties. For instance, triazolopyridazine analogs have shown promising results against various pathogens, including bacteria and protozoa.
- Antibacterial Activity :
- Antiparasitic Activity :
- The compound has been evaluated for its effectiveness against Cryptosporidium, a protozoan parasite responsible for gastrointestinal infections. In vitro studies indicated that related triazolopyridazines could eliminate C. parvum rapidly in cell cultures, suggesting potential therapeutic applications in treating cryptosporidiosis .
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymatic pathways critical for microbial survival and replication:
- Inhibition of Enzymatic Pathways : The compound is believed to interfere with metabolic pathways essential for pathogens, such as the pyruvate-ferredoxin oxidoreductase pathway in anaerobic protozoa .
- Structure-Activity Relationship (SAR) : SAR studies have shown that modifications in the linker and substituents significantly influence the potency and selectivity of these compounds against target organisms .
Study on Cryptosporidium
A notable study evaluated the efficacy of triazolopyridazine derivatives in eliminating C. parvum. The results indicated that these compounds could effectively reduce parasite numbers within cell cultures, outperforming traditional treatments like nitazoxanide at higher concentrations .
SAR Analysis
A comprehensive SAR analysis revealed that variations in the aryl acetamide tail group could significantly affect biological activity. For instance, substituents on the phenyl ring were found to modulate both lipophilicity and electronic properties, impacting antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
